molecular formula C6H7O6- B1240748 5-Dehydro-4-deoxy-D-glucuronate

5-Dehydro-4-deoxy-D-glucuronate

Cat. No. B1240748
M. Wt: 175.12 g/mol
InChI Key: IMUGYKFHMJLTOU-UCORVYFPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-dehydro-4-deoxy-D-glucuronate is the anion resulting from the removal of a proton from the carboxylic acid group of 5-dehydro-4-deoxy-D-glucuronic acid. It is a conjugate base of a 5-dehydro-4-deoxy-D-glucuronic acid.

Scientific Research Applications

Enzymatic Assay and Metabolic Analysis

5-Dehydro-4-deoxy-D-glucuronate plays a role in the enzymatic assays and metabolic pathways of various organisms. An enzymatic assay for D-glucuronate, a key metabolite in detoxification and synthetic pathways, was developed using uronate dehydrogenase, indicating its relevance in metabolic studies (Moon et al., 2009). Additionally, the metabolism of D-glucarate by Pseudomonas acidovorans, involving the conversion of d-glucarate into 4-deoxy-5-oxoglucarate, further highlights the significance of such compounds in bacterial metabolic processes (Jeffcoat et al., 1969).

Role in Human and Bacterial Health

Research has shown that compounds like 5-Dehydro-4-deoxy-D-glucuronate are involved in the health and disease mechanisms of both humans and bacteria. For example, the study of UDP-glucose dehydrogenase in group A streptococci, which produces UDP-glucuronic acid, sheds light on the role of these compounds in bacterial pathogenicity (Campbell et al., 1997). Similarly, the up-regulation of human myo-Inositol Oxygenase in response to hyperosmotic stress, which leads to the production of d-glucuronic acid, demonstrates the physiological adaptations in human cells (Prabhu et al., 2005).

Catalysis and Synthetic Applications

The catalytic properties of 5-Dehydro-4-deoxy-D-glucuronate derivatives have been explored in various synthetic applications. For instance, Lewis-acidic polyoxometalates were used as catalysts for synthesizing glucuronic acid esters, highlighting the potential industrial applications of these compounds (Bosco et al., 2010). Moreover, the synthesis and characterization of glucuronic acid-conjugated metabolites demonstrate the utility of these compounds in pharmaceutical research (Kenny et al., 2004).

Biotechnological and Environmental Implications

Research has also delved into the biotechnological and environmental implications of 5-Dehydro-4-deoxy-D-glucuronate and related compounds. For example, the study of glucuronoyl esterases in enzymatic biomass degradation and the synthesis of valuable chemicals provides insights into potential biotechnological applications (Katsimpouras et al., 2014). Additionally, the high-frequency ultrasound-induced oxidation of D-glucose to glucuronic acid without catalysts offers an eco-friendly approach to chemical synthesis (Amaniampong et al., 2017).

properties

Product Name

5-Dehydro-4-deoxy-D-glucuronate

Molecular Formula

C6H7O6-

Molecular Weight

175.12 g/mol

IUPAC Name

(4S,5R)-4,5-dihydroxy-2,6-dioxohexanoate

InChI

InChI=1S/C6H8O6/c7-2-5(10)3(8)1-4(9)6(11)12/h2-3,5,8,10H,1H2,(H,11,12)/p-1/t3-,5-/m0/s1

InChI Key

IMUGYKFHMJLTOU-UCORVYFPSA-M

Isomeric SMILES

C([C@@H]([C@H](C=O)O)O)C(=O)C(=O)[O-]

Canonical SMILES

C(C(C(C=O)O)O)C(=O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Dehydro-4-deoxy-D-glucuronate
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5-Dehydro-4-deoxy-D-glucuronate
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Reactant of Route 6
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